N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a benzamide moiety at position 2. The benzamide is further modified with a methyl(phenyl)sulfamoyl group at the para-position. Its structure-activity relationship (SAR) hinges on the electron-withdrawing fluorine atom enhancing metabolic stability and the sulfamoyl group enabling interactions with enzyme active sites .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O4S/c1-27(18-5-3-2-4-6-18)32(29,30)19-13-9-15(10-14-19)20(28)24-22-26-25-21(31-22)16-7-11-17(23)12-8-16/h2-14H,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVJIVSMURSWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing reagent is reacted with the oxadiazole intermediate.
Attachment of the sulfamoyl benzamide moiety: This can be done through a coupling reaction, such as the use of a sulfonamide and an amine derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that compounds structurally similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound showed substantial growth inhibition against various cancer cell lines, including:
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties:
- RORc Inhibition : A preclinical study indicated that the compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor C (RORc), significantly inhibiting interleukin-17 (IL-17) production. This suggests potential applications in treating autoimmune diseases such as psoriasis and rheumatoid arthritis .
Data Summary Table
The following table summarizes key findings regarding the biological activity of this compound:
| Application Area | Cell Lines Tested | Percent Growth Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| Anticancer | SNB-19 | 86.61 | Enzyme Inhibition |
| OVCAR-8 | 85.26 | Selective Targeting | |
| NCI-H40 | 75.99 | ||
| Anti-inflammatory | RORc Inhibition | Significant IL-17 reduction | Inverse Agonism |
Case Study 1: Anticancer Efficacy
A comparative study evaluated the anticancer efficacy of this compound against multiple cancer cell lines. The results showed that this compound had IC50 values significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.
Case Study 2: RORc Inhibition
In a study focusing on autoimmune conditions, the compound was tested for its ability to inhibit IL-17 production through RORc modulation. The results demonstrated promising efficacy in both in vitro and in vivo models, suggesting its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Modulating signaling pathways: Involving key molecules like kinases and transcription factors.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Oxadiazole Substituents : The 4-fluorophenyl group in the target compound provides metabolic stability compared to LMM5’s 4-methoxyphenylmethyl group, which may increase solubility but reduce membrane permeability .
- Bioactivity : The target compound and LMM5/LMM11 share antifungal activity against C. albicans, but LMM11’s furan substituent may confer selectivity for fungal Trr1 over human isoforms .
Physicochemical Properties
- Hydrogen Bonding: The target compound has 1 H-bond donor and 8 acceptors, similar to LMM5 (1 donor, 9 acceptors) but fewer than sulfonamide-rich analogues like 4-[diethylsulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (1 donor, 10 acceptors) .
- Lipophilicity : XLogP3 values range from 3.1 (chlorobenzamide analogue) to 4.5 (LMM11), with the target compound (3.7) positioned optimally for blood-brain barrier penetration .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula of this compound is C22H17FN4O4S. It has a molecular weight of 432.45 g/mol. The structure includes a fluorophenyl group and a sulfamoyl benzamide linkage, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H17FN4O4S |
| Molecular Weight | 432.45 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 2158903 |
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, a study showed that similar oxadiazole derivatives displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the fluorophenyl group in the structure of this compound enhances its binding affinity to bacterial targets.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 3-Chloro-N-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazole-2-yl]benzamide | 12.5 | 25 |
| N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-benzamide | 10 | 20 |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. A related compound demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models . The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study:
In a study involving various oxadiazole derivatives, one compound exhibited an IC50 value of 15 µM against human breast cancer cells (MCF-7). The compound was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through mitochondrial pathways .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial or cancerous cells. The fluorophenyl group enhances its ability to bind to target sites effectively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
